molecular formula C10H9ClF3NO B13045712 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone

Cat. No.: B13045712
M. Wt: 251.63 g/mol
InChI Key: FIORCOMXJLATGM-UHFFFAOYSA-N
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Description

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone is a chemical compound with the molecular formula C10H9ClF3NO. It is known for its unique structural features, which include a trifluoromethyl group and a chloro-substituted phenyl ring.

Preparation Methods

The synthesis of 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistency and efficiency in large-scale production .

Chemical Reactions Analysis

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloro-substituted phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects that can be fine-tuned for various applications .

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9ClF3NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-4,9H,15H2,1H3

InChI Key

FIORCOMXJLATGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)Cl)N

Origin of Product

United States

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